The compound "4-(2-Bromophenyl)-1,3-thiazol-2-amine" is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of biological activities. Benzothiazoles and their derivatives have been extensively studied due to their potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines1. The interest in these compounds has led to the synthesis of various analogues and the exploration of their mechanisms of action, metabolic transformations, and potential applications in different fields.
Benzothiazole derivatives have shown highly selective and potent antitumor properties both in vitro and in vivo1 6. The modification of these compounds, such as the introduction of fluorine atoms or conjugation with amino acids, has been used to overcome metabolic inactivation and improve drug-like properties6. These strategies have led to the development of prodrugs that exhibit significant growth retardation of breast and ovarian tumor xenografts in animal models, with manageable toxic side effects6.
The reactivity of benzothiazole derivatives with amines has been explored for the synthesis of novel compounds. For example, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines has been used to synthesize unexpected isomers of N-substituted 2-amino-3-nitrobenzo[b]thiophenes2. Similarly, the reaction of carbon disulfide with bromoacetophenone in the presence of primary amines has been employed to synthesize 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives3. These synthetic routes provide access to molecules with potential biological activities.
Some benzothiazole derivatives have demonstrated in vitro antibacterial activity against various strains of bacteria, such as Staphylococcus aureus and Chromobacterium violaceum7. Additionally, novel triazol derivatives synthesized from reactions involving bromobenzyl and thiophenyl groups have been screened for antimicrobial activity against different bacterial and fungal strains8.
The study of molecular cocrystals of benzothiazole derivatives has provided insights into hydrogen bonding and molecular interactions. For instance, the crystal structures of cocrystalline products from the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids have revealed various hydrogen-bonding motifs and weak π-π interactions, which are important for understanding the solid-state properties of these compounds9.
The antitumor activity of benzothiazole derivatives is believed to be novel, although the exact mechanism of action remains to be fully elucidated. Metabolism plays a central role in the mode of action, as sensitive cell lines exhibit drug uptake and biotransformation, while insensitive cell lines do not1. The metabolism of these compounds involves N-acetylation and oxidation, with the predominant process depending on the nature of the substituent on the benzothiazole ring1. For instance, the prototype amine undergoes mainly N-acetylation, while other analogues are primarily oxidized. The expression patterns of N-acetyltransferase NAT1 and NAT2 also vary among different cell lines, which may influence the antitumor activity1. Additionally, benzothiazoles induce and are metabolized by cytochrome P450 1A1, leading to both active and inactive metabolites6. Amino acid prodrugs have been developed to improve solubility and stability, which can revert to the parent amine in vivo, maintaining plasma concentrations sufficient to elicit antitumor activity6.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5